4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, a class of compounds to which this molecule belongs, have been reported to target several proteins such as dihydrofolate reductase (dhfr), some kinases like the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase . These proteins play crucial roles in cellular processes such as cell growth and division, signal transduction, and metabolic reactions.
Mode of Action
It’s known that pyridopyrimidine derivatives interact with their targets, leading to changes in the function of these proteins . For instance, inhibitors of DHFR prevent the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis, thereby inhibiting cell growth.
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound may affect pathways related to cell growth and division, signal transduction, and metabolism .
Pharmacokinetics
It’s noted that the degree of lipophilicity of a drug, which refers to its affinity for a lipid environment, allows it to diffuse easily into cells . This suggests that this compound may have good bioavailability.
Result of Action
Pyridopyrimidine derivatives have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antibacterial, antiviral, antifungal, antituberculosis, and anticancer activities . This suggests that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The compound 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has shown significant inhibitory activity against α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism . The compound binds to the active site of the enzyme, leading to a decrease in its activity .
Cellular Effects
In cellular contexts, this compound has demonstrated potential anti-diabetic and anti-inflammatory effects . It has been observed to inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of α-glucosidase, leading to a decrease in the enzyme’s activity . This binding interaction is stable, as indicated by molecular dynamic simulation studies .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been extensively reported, the compound’s inhibitory effects on α-glucosidase have been observed to be significant .
Metabolic Pathways
Given its inhibitory activity against α-glucosidase, it can be inferred that this compound may interact with metabolic pathways related to carbohydrate metabolism .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIQHPAIOYEDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.